molecular formula C16H14ClFN2O3S B2988901 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide CAS No. 941932-83-8

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide

Cat. No.: B2988901
CAS No.: 941932-83-8
M. Wt: 368.81
InChI Key: ZCDFGHQNDXZUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide is a synthetic benzamide derivative intended for research use only. It is not approved for human or veterinary therapeutic applications. This compound features a benzamide core structure substituted with a fluorine atom and linked to a phenyl ring that contains a chloro substituent and a 1,1-dioxidoisothiazolidin-2-yl group. The presence of the isothiazolidine-1,1-dioxide (cyclic sulfonamide) moiety is a key structural feature seen in derivatives investigated as potential inhibitors of biological signaling pathways, such as the Hedgehog (Hh) pathway . Compounds with similar structural motifs, including sulfonamide groups and benzamide linkages, have also been studied for their activity as potent blockers of ion channels, such as Kv1.3 . Researchers can leverage this compound as a chemical tool or building block in medicinal chemistry and drug discovery projects, particularly in the exploration of novel small-molecule modulators of protein function. The integration of the sulfonamide group often influences the compound's physicochemical properties, such as its hydrogen bonding capacity and overall polarity, which can be critical for its interaction with biological targets. Proper handling and storage procedures should be followed to maintain the integrity of the product. All necessary safety data sheets should be consulted prior to use.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-14-6-5-13(10-15(14)20-7-2-8-24(20,22)23)19-16(21)11-3-1-4-12(18)9-11/h1,3-6,9-10H,2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDFGHQNDXZUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C17H16ClFN2O3S
  • Molecular Weight: 414.9 g/mol
  • Functional Groups: Chloro-substituted phenyl group, dioxidoisothiazolidine moiety, and a fluorobenzamide structure.

The presence of the dioxidoisothiazolidine structure suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry .

This compound is believed to interact with specific molecular targets within biological systems. Its mechanism may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways: It could affect various signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro Studies: Compounds with similar structures have shown antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited growth inhibition (GI50) values ranging from 2.02 to 7.82 μM across 50 different cancer cell lines .
Compound NameCell Line TestedGI50 Value (μM)Activity Type
Compound ACCRF-CEM5.00Antileukemic
Compound BA498 (Renal)3.24Antitumor
Compound CCNS Panel12.68Cytostatic

These findings suggest that this compound may possess similar anticancer properties due to its structural analogies.

Other Biological Activities

Beyond anticancer effects, preliminary studies have indicated potential:

  • Antimicrobial Properties: Similar compounds have been noted for their antibacterial activity against pathogens like Klebsiella pneumoniae.

Case Studies

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of compounds structurally related to this compound against a panel of human cancer cell lines. The results highlighted significant selectivity towards leukemia and renal cancer cell lines, suggesting that the compound could be a lead for further optimization in anticancer drug development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by the compound. Researchers found that it could induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, indicating its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Potential Applications
Target Compound C₁₆H₁₃ClFN₂O₃S ~385.8 Benzamide, isothiazolidin dioxide 4-Cl, 3-F Agrochemicals, pharmaceuticals (inferred)
N-(3-fluorophenyl)-2-phenoxyacetamide [] C₁₅H₁₂FNO₂ 257.26 Acetamide, phenoxy 3-F Pesticide intermediate
Diflubenzuron [] C₁₄H₉ClF₂N₂O₂ 310.68 Benzamide, urea 2,6-diF, 4-Cl Insect growth regulator
Flutolanil [] C₁₇H₁₆F₃NO₂ 323.31 Benzamide, trifluoromethyl 3-CF₃ Fungicide
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide [] C₁₇H₁₆ClFN₂O₃S₂ 414.9 Thioacetamide, isothiazolidin dioxide 4-Cl, 4-F Undisclosed (structural analog)
Key Structural and Functional Insights

Substituent Effects on Bioactivity: The isothiazolidin dioxide group in the target compound enhances metabolic stability compared to simpler amides (e.g., diflubenzuron) due to its sulfone moiety, which resists enzymatic degradation .

Electronic and Steric Considerations :

  • The 4-chloro substituent on the phenyl ring may enhance binding affinity in enzyme pockets, as seen in pesticidal compounds like diflubenzuron .
  • The isothiazolidin dioxide introduces steric bulk, which could reduce off-target interactions compared to smaller heterocycles (e.g., pyrazoles in ) .

Comparison with Pharmaceutical Analogs :

  • Fluorinated benzamides in (e.g., Example 53) target kinases or receptors, suggesting the 3-fluoro group in the target compound may similarly influence selectivity in biological systems .

Research Findings and Limitations

  • Synthetic Feasibility : The compound’s synthesis likely involves multi-step protocols similar to those in (e.g., coupling of chlorophenyl intermediates with fluorinated acyl chlorides) .
  • Unresolved Data : Physical properties (melting point, solubility) and specific bioactivity data are absent in the evidence, necessitating further experimental validation.
  • Potential Applications: Based on analogs, the compound may act as a pesticide (targeting chitin synthesis like diflubenzuron) or a pharmaceutical lead (kinase inhibition) .

Q & A

Basic Question: What synthetic routes are reported for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide, and what key reaction conditions are critical for yield optimization?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the phenyl backbone. A common approach is:

Chlorination and sulfonamide formation : Introduce the isothiazolidin-1,1-dioxide moiety via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

Benzamide coupling : React the intermediate with 3-fluorobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF) to form the amide bond.
Key Conditions :

  • Temperature control (<0°C during acyl chloride addition to minimize side reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Advanced Question: How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional is recommended for accuracy?

Methodological Answer:
DFT calculations using hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended due to their balance of exact exchange and correlation energy, critical for predicting frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials. Basis sets such as 6-311++G(d,p) improve accuracy for sulfur and fluorine atoms.
Steps :

  • Optimize geometry at the B3LYP/6-31G(d) level.
  • Perform single-point energy calculations with a larger basis set.
  • Validate against experimental UV-Vis or NMR data to resolve discrepancies (e.g., unexpected bathochromic shifts) .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorobenzamide) and sulfonamide protons (δ 3.5–4.5 ppm). Compare with computed chemical shifts using tools like ACD/Labs NMR Predictor .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : Detect sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., solvent polarity affecting solubility). Mitigation strategies include:

Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays.

Solubility Profiling : Use dynamic light scattering (DLS) to quantify aggregation in buffer systems.

Metabolite Screening : Employ LC-MS to identify degradation products that may interfere with activity .

Basic Question: What purification strategies are recommended to isolate this compound from reaction byproducts?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient for challenging separations .

Advanced Question: What strategies improve the metabolic stability of this compound, particularly regarding the isothiazolidin-dioxide moiety?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogens in the isothiazolidin ring with deuterium to slow oxidative metabolism.
  • Steric Shielding : Introduce methyl groups adjacent to the sulfonamide to hinder cytochrome P450 binding.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict metabolic hotspots and guide structural modifications .

Basic Question: How can researchers validate the presence of the 1,1-dioxidoisothiazolidin-2-yl group in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the sulfone geometry.
  • ¹H-¹⁵N HMBC NMR : Detect through-space correlations between the sulfonamide nitrogen and adjacent protons.
  • Elemental Analysis : Verify sulfur content (±0.3% theoretical) .

Advanced Question: How do electronic effects of the 3-fluorobenzamide substituent influence binding affinity in target proteins?

Methodological Answer:
The electron-withdrawing fluorine atom enhances hydrogen-bonding interactions with basic residues (e.g., lysine or arginine).
Methodology :

  • SAR Studies : Synthesize analogs with -H, -Cl, or -CF₃ at the 3-position.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) changes.
  • Molecular Dynamics (MD) Simulations : Track fluorine-protein interactions over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.